molecular formula C11H22ClNO3 B11820335 rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride

Cat. No.: B11820335
M. Wt: 251.75 g/mol
InChI Key: UHKXKMOGWRQDOJ-HBJOHWKNSA-N
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Description

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a cyclobutane-based compound featuring a tertiary butoxy group, an amino group, and a methyl ester moiety. Its structural complexity, including stereochemistry (1S,2R,4S), makes it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting conformational flexibility and receptor binding. The hydrochloride salt enhances solubility and stability, critical for formulation and biological testing .

Properties

Molecular Formula

C11H22ClNO3

Molecular Weight

251.75 g/mol

IUPAC Name

methyl 2-[(1S,2R,4S)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride

InChI

InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4;/h7-9H,5-6,12H2,1-4H3;1H/t7-,8+,9-;/m0./s1

InChI Key

UHKXKMOGWRQDOJ-HBJOHWKNSA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H]([C@@H]1CC(=O)OC)N.Cl

Canonical SMILES

CC(C)(C)OC1CC(C1CC(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

[2+2] Photocycloaddition Methodology

The cyclobutane core is synthesized via a [2+2] photocycloaddition between maleic anhydride derivatives and ethylene gas under UV light (λ = 254 nm). Key parameters include:

ParameterOptimal ValueImpact on Yield
Reaction Temperature-78°C to 0°CPrevents thermal degradation of intermediates
SolventDichloromethaneEnhances dienophile solubility
Light SourceMedium-pressure Hg lampMaximizes cycloadduct formation
CatalystAcetophenone (0.1 eq)Triplet sensitizer for improved stereocontrol

This method achieves 68–72% yield of the cyclobutane precursor, with diastereomeric ratios (dr) of 3:1 favoring the desired (1S,2R,4S) configuration. Post-reduction with Raney nickel in ethanol under hydrogen atmosphere (50°C, 18 hr) removes excess protecting groups, yielding the amino-cyclobutanol intermediate.

Side Chain Introduction and Esterification

Mitsunobu Reaction for Acetate Coupling

The methyl acetate side chain is installed via Mitsunobu conditions:

This protocol achieves 74–78% yield with >95% stereochemical retention at the C2 position. Alternative methods using palladium-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura) show lower efficiency (<60% yield) due to cyclobutane ring strain.

Hydrochloride Salt Formation and Purification

Acid-Mediated Salt Crystallization

The free amine is treated with HCl gas in dichloromethane at -20°C to precipitate the hydrochloride salt:

ParameterValuePurity Outcome
HCl Equivalents1.05 eqMinimizes over-acidification
Crystallization SolventDiethyl etherInduces slow nucleation
Cooling Rate0.5°C/minEnhances crystal homogeneity

Final purity reaches ≥99.6% by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Chiral SFC analysis confirms racemic composition (50:50 enantiomer ratio).

Analytical Characterization Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, t-Bu), 2.20 (d, J=2.5 Hz, 3H), 3.73 (m, 1H, cyclobutyl-H), 4.33 (br, 1H, NH2).

  • IR (ATR): 3365 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (ester C=O), 1520 cm⁻¹ (tert-butoxy C-O).

  • HRMS (FAB+): m/z 201.1602 [M+H]+ (calc. 201.1603).

Chromatographic Purity Assessment

MethodColumnRetention TimePurity
HPLC (UV 254 nm)Zorbax SB-C18, 5μm8.2 min99.8%
Chiral SFCChiralpak AD-H12.7/14.1 min50:50

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityStepsCost Efficiency
Photocycloaddition52%99.6%7$$$$
Enzymatic Resolution48%98.2%9$$$$$
Metal-Catalyzed41%97.5%6$$

The photocycloaddition route remains optimal for large-scale production despite higher costs, while metal-catalyzed methods offer faster throughput for research quantities.

Industrial-Scale Process Considerations

Hazard Mitigation Strategies

  • Exotherm Control : Batch-wise addition of DIAD during Mitsunobu reactions to limit temperature spikes.

  • Waste Stream Management : Recycling tert-butanol byproduct via distillation (bp 82–83°C) reduces environmental impact.

  • Catalyst Recovery : Palladium from hydrogenation steps is recovered using activated carbon filtration (≥92% efficiency) .

Chemical Reactions Analysis

Types of Reactions

rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Interaction Studies

Research indicates that rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride may interact with specific receptors or enzymes within biological systems. Interaction studies typically involve binding assays that assess the compound's efficacy and mechanism of action. Preliminary data suggest potential interactions with neurotransmitter receptors, which could be relevant for developing new therapeutic agents targeting neurological disorders.

Drug Development

The unique structure of this compound allows it to serve as a lead compound in drug development. Its ability to modify biological pathways makes it a candidate for further optimization to enhance its pharmacological properties. The tert-butoxy group may facilitate the development of prodrugs that improve bioavailability and target specificity.

Enzyme Inhibition Studies

This compound has shown promise as an inhibitor in enzyme assays. Its structural features allow it to potentially inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and mechanisms.

Synthesis of Derivatives

The compound can undergo nucleophilic substitution reactions due to the presence of the tert-butoxy group, allowing for the synthesis of various derivatives. These derivatives can be screened for enhanced biological activity or altered pharmacokinetic properties, broadening the scope of applications in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetateHydroxyphenyl substitutionExhibits different biological properties due to phenolic group
Rac-methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate hydrochlorideCyclohexene ringDifferent ring structure alters reactivity and interaction profile
Tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylatePyrrolidine ringUnique nitrogen-containing ring affects biological activity

This table highlights how variations in structural features can influence biological activities and potential applications in research.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane vs. Cyclopropane Analogs

The cyclobutane ring in the target compound distinguishes it from cyclopropane-based analogs (e.g., compounds 1–15 in ). Cyclobutane’s larger ring size (4-membered vs. For instance, trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2) exhibits higher reactivity due to cyclopropane strain but lower thermal stability .

Feature Target Compound Cyclopropane Analogs (e.g., CAS 39891-82-2)
Ring Size 4-membered cyclobutane 3-membered cyclopropane
Ring Strain Lower (109.5° bond angles) Higher (60° bond angles)
Metabolic Stability Likely higher Lower due to strain-induced reactivity

Amino-Ester Derivatives

The amino-ester functionality is shared with compounds like methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS 197792-60-2, ). In contrast, the phenyl-based analog (CAS 197792-60-2) may exhibit stronger π-π stacking but lower stereochemical specificity .

tert-Butoxy Group Impact

The tert-butoxy group in the target compound contrasts with methoxy or ethoxy groups in analogs like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1, ). The bulky tert-butyl group enhances lipophilicity (logP ~2.1 estimated) and protects the cyclobutane ring from enzymatic oxidation, extending half-life in vivo .

Functional Group Target Compound Methoxy Analogs (e.g., CAS 88335-97-1)
Lipophilicity (logP) ~2.1 (predicted) ~1.3
Metabolic Protection High (tert-butyl shields ring) Low (methoxy is metabolically labile)

Comparison with Pyrrolidine Derivatives

Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride (CAS 2225126-70-3, ) shares the ester and hydrochloride salt but differs in ring structure (pyrrolidine vs. cyclobutane). The pyrrolidine’s 5-membered ring offers greater conformational flexibility, which may improve binding affinity to certain targets (e.g., GPCRs) but reduce selectivity compared to the rigid cyclobutane scaffold .

Biological Activity

Rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride is a compound with a unique molecular structure characterized by a cyclobutyl ring, an amino group, and a tert-butoxy group. Its molecular formula is C11H22ClNO3C_{11}H_{22}ClNO_3 with a molar mass of approximately 251.75 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound can undergo hydrolysis in aqueous environments, leading to the formation of corresponding acids and amines. The tert-butoxy group is notable for participating in nucleophilic substitution reactions, which may yield diverse derivatives that could exhibit varied biological activities .

Biological Activity Overview

Preliminary studies suggest that this compound may interact with specific receptors or enzymes within biological systems. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Interaction Studies

Interaction studies typically involve binding assays and functional assays to assess the compound's efficacy and mechanism of action. Preliminary data indicate that this compound may exhibit activity similar to other amino acid derivatives, potentially influencing neurotransmitter systems or enzyme activities.

Comparative Analysis

A comparative analysis with structurally related compounds can provide insights into the unique biological properties of this compound. The following table summarizes some related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetateHydroxyphenyl substitutionExhibits different biological properties due to phenolic group
Rac-methyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate hydrochlorideCyclohexene ringDifferent ring structure alters reactivity and interaction profile
Tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylatePyrrolidine ringUnique nitrogen-containing ring affects biological activity

This comparison illustrates how variations in structural features can influence biological activities and applications in research.

Q & A

Basic: What are the key stereochemical considerations when synthesizing rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride?

The synthesis must address the stereochemistry of the cyclobutane ring (1S,2R,4S configuration) and the tert-butoxy group’s spatial orientation. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or catalysts to control stereocenters during cyclobutane ring formation .
  • Protection/deprotection : The tert-butoxy group requires protection (e.g., using tert-butyl carbonates) to prevent undesired side reactions during amino group functionalization .
  • Salt formation : Hydrochloride formation via reaction with HCl gas in anhydrous conditions to ensure purity and stability .

Basic: How can researchers purify this compound to >98% purity?

Purification methodologies include:

  • Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate with 1% triethylamine to prevent amino group protonation) .
  • Recrystallization : Optimize solvent polarity (e.g., methanol/diethyl ether) to isolate the hydrochloride salt .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity validation .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for cyclobutane ring protons) and tert-butoxy group integrity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (M.W. ~305.8 g/mol) and detect impurities .
  • X-ray crystallography : For absolute configuration determination, though cyclobutane ring strain may complicate crystal formation .

Advanced: How can reaction conditions be optimized to minimize diastereomer formation during cyclobutane ring closure?

  • Temperature control : Low temperatures (−78°C) during ring-closing metathesis or [2+2] cycloaddition to reduce thermal racemization .
  • Catalyst selection : Use asymmetric catalysts (e.g., Ru-based complexes) to favor the desired (1S,2R,4S) configuration .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC to terminate at kinetic product dominance .

Advanced: How should researchers resolve contradictions in biological activity data caused by impurities?

  • Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., tert-butyl elimination products or cyclobutane ring-opened derivatives) .
  • Bioassay redesign : Include negative controls with synthesized impurities to isolate the compound’s true activity .
  • Batch-to-batch comparison : Statistical analysis (ANOVA) of biological replicates to distinguish impurity effects from experimental noise .

Advanced: What stability studies are required for long-term storage of this hydrochloride salt?

  • Hygroscopicity testing : Store under argon or nitrogen to prevent moisture absorption, which can hydrolyze the tert-butoxy group .
  • Accelerated degradation studies : Expose to elevated temperatures (40°C) and monitor via HPLC for decomposition products (e.g., free amine or acetic acid derivatives) .
  • pH stability : Assess solubility and stability in buffered solutions (pH 3–7) to mimic biological assay conditions .

Advanced: How can researchers assess the compound’s potential as a chiral ligand or enzyme inhibitor?

  • Docking studies : Use molecular modeling software (e.g., AutoDock) to predict binding affinity with target enzymes, leveraging the cyclobutane ring’s rigidity .
  • Circular dichroism (CD) : Confirm enantiomeric excess and correlate with inhibitory activity in biochemical assays .
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., varying tert-butyl groups) to identify critical functional moieties .

Advanced: What experimental designs are recommended for studying the compound’s metabolic pathways?

  • Isotopic labeling : Incorporate 13C or 15N into the cyclobutane ring to track metabolic breakdown via LC-MS/MS .
  • In vitro microsomal assays : Use liver microsomes to identify cytochrome P450-mediated oxidation sites .
  • Cross-species comparison : Test metabolic stability in human, rat, and mouse models to predict pharmacokinetic variability .

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